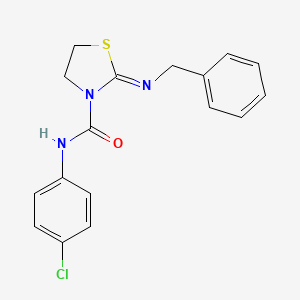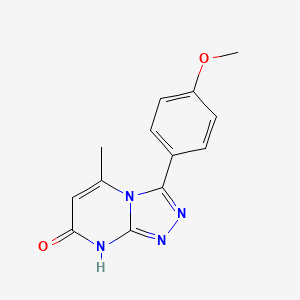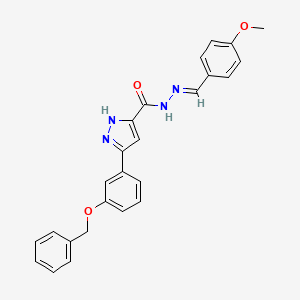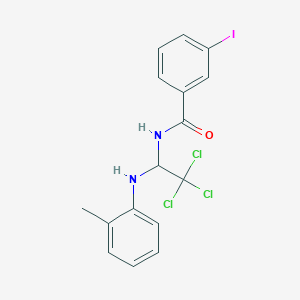
(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine is an organic compound that belongs to the class of benzylidene derivatives These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine typically involves a condensation reaction between 2-benzyloxybenzaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxylamine, ammonia; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学的研究の応用
(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2-Benzyloxy-benzylidene)-malononitrile
- (2-Benzyloxy-benzylidene)-acetohydrazide
- (2-Benzyloxy-benzylidene)-phenylhydrazone
Uniqueness
(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine is unique due to the presence of both benzyloxy and dichlorophenyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H15Cl2NO |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-1-(2-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H15Cl2NO/c21-18-11-10-17(12-19(18)22)23-13-16-8-4-5-9-20(16)24-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChIキー |
MFOKJNQCOUCHEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
![4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)





![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)
![ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991286.png)



![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)
